molecular formula C27H36N2O B2745263 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one CAS No. 1060651-05-9

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one

Cat. No.: B2745263
CAS No.: 1060651-05-9
M. Wt: 404.598
InChI Key: MBTSWMUYEUMHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one is a chemical compound known for its significant role in various chemical reactions and applications. It is a type of N-heterocyclic carbene (NHC) ligand, which is widely used in homogeneous catalysis due to its stability and reactivity .

Biochemical Analysis

Biochemical Properties

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one typically involves the reaction of 2,6-diisopropylaniline with glyoxal, followed by cyclization with formaldehyde and ammonium acetate. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the purity and yield of the product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one is unique due to its bulky substituents, which provide steric protection and enhance its stability. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the versatility and importance of N-heterocyclic carbenes in modern chemistry.

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O/c1-17(2)21-11-9-12-22(18(3)4)25(21)28-15-16-29(27(28)30)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTSWMUYEUMHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=O)C3=C(C=CC=C3C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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